molecular formula C15H10F4O2 B8176426 Benzyl 4-fluoro-2-(trifluoromethyl)benzoate

Benzyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B8176426
M. Wt: 298.23 g/mol
InChI Key: WFSKZRLVXDSQQO-UHFFFAOYSA-N
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Description

Benzyl 4-fluoro-2-(trifluoromethyl)benzoate: is a chemical compound characterized by its benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a benzyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzoic acid and benzyl alcohol.

  • Reaction Conditions: The esterification reaction is usually carried out using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.

  • Scale-Up Considerations: Special attention is given to the control of reaction parameters to avoid side reactions and ensure scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid.

  • Reduction: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.

  • Substitution: Various substituted benzyl esters or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 4-fluoro-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to produce a fluorescent signal. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of the benzyl ester group.

  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar structure but with a chloride atom instead of the benzyl ester group.

Properties

IUPAC Name

benzyl 4-fluoro-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-11-6-7-12(13(8-11)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSKZRLVXDSQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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